

Deoxyepinephrine: A Comprehensive Structural Analysis for the Research Professional

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Compound of Interest

Compound Name: Deoxy Epinephrine

CAS No.: 101905-96-8

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An In-depth Technical Guide

This guide provides a detailed exploration of the chemical structure of deoxyepinephrine, also known by the synonyms epinine and N-methyldopamine.^[1] Tailored for researchers, scientists, and professionals in drug development, this document elucidates the foundational chemical properties, structural relationships to key neurotransmitters, and the implications of its architecture on its biological activity.

Core Chemical Identity and Nomenclature

Deoxyepinephrine is a naturally occurring organic compound belonging to the catecholamine family, a group of molecules that play crucial roles as neurotransmitters and hormones.^[1] Its fundamental chemical and physical properties are summarized below:



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Structural Identifiers:

- SMILES:CNCCC1=CC(=C(C=C1)O)O[2]
- InChI:InChI=1S/C9H13NO2/c1-10-5-4-7-2-3-8(11)9(12)6-7/h2-3,6,10-12H,4-5H2,1H3[2]

Structural Elucidation and Relationship to Endogenous Catecholamines

The structure of deoxyepinephrine is intrinsically linked to the critical neurotransmitters dopamine and epinephrine. Understanding these relationships is fundamental to comprehending its pharmacological profile.

Deoxyepinephrine is the N-methylated derivative of dopamine.[3] Structurally, it is distinguished from epinephrine by the absence of a hydroxyl group on the beta-carbon of the ethylamine side chain.[3] This seemingly minor difference has profound implications for its receptor binding and functional activity.



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Structural relationships between Dopamine, Deoxyepinephrine, and Epinephrine.

Synthesis and Chemical Properties

The first total synthesis of deoxyepinephrine was achieved by Buck from 3,4-dimethoxyphenethylamine.[1] This process involved the formation of a Schiff base, N-methylation with methyl iodide, hydrolysis, and subsequent cleavage of the methyl ethers using hydriodic acid to yield epinine.[1] A similar synthesis was later detailed by Borgman in 1973, utilizing dimethyl sulfate for N-methylation and HBr for O-demethylation.[1]

Deoxyepinephrine readily forms salts, with common forms including the hydrochloride ($C_9H_{13}NO_2 \cdot HCl$), sulfate ($(C_9H_{13}NO_2)_2 \cdot H_2SO_4$), and hydrobromide ($C_9H_{13}NO_2 \cdot HBr$) salts.[1] As a hydrochloride salt, it typically presents as a crystalline solid with enhanced water solubility, which is advantageous for various applications.[4]

Biological Activity and Pharmacological Implications

The pharmacology of deoxyepinephrine is largely analogous to that of its parent compound, dopamine.[1] It functions as a non-selective agonist for dopamine receptors, as well as for α - and β -adrenoceptors.[1][3]

- **Dopaminergic Activity:** Its interaction with dopamine receptors is a key feature of its biological profile.[3]

- **Adrenergic Activity:** At higher concentrations, it also activates α - and β -adrenoceptors, leading to physiological responses such as increased blood pressure and heart rate.[3]

Deoxyepinephrine is also recognized as the active metabolic breakdown product of the prodrug ibopamine, which has been utilized in the treatment of congestive heart failure.[1]

Experimental Protocols: Synthesis of Deoxyepinephrine (Buck, 1930)

The following is a generalized workflow based on the classical synthesis described by Buck.



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Workflow for the synthesis of Deoxyepinephrine.

Methodology:

- **Schiff Base Formation:** 3,4-Dimethoxyphenethylamine is reacted with benzaldehyde to form the corresponding Schiff base. This step protects the primary amine.
- **N-Methylation:** The Schiff base is then treated with methyl iodide. The methyl group is introduced at the nitrogen atom.
- **Hydrolysis:** The methylated product is hydrolyzed to remove the benzaldehyde protecting group, yielding N-methyl-3,4-dimethoxyphenethylamine.

- Demethylation: The methyl ethers on the catechol ring are cleaved using a strong acid, such as hydriodic acid, to produce the final product, deoxyepinephrine.

Conclusion

The structural architecture of deoxyepinephrine, characterized by its catechol ring and N-methylated ethylamine side chain, is central to its identity and function. Its close relationship to dopamine and epinephrine provides a clear framework for understanding its mixed dopaminergic and adrenergic pharmacology. For researchers and drug development professionals, a thorough appreciation of its structure is paramount for the rational design of novel therapeutics targeting the catecholaminergic systems.

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